p-Nitrophenyl alpha-D-xylopyranoside
CAS No.: 10238-28-5
Cat. No.: VC20774539
Molecular Formula: C11H13NO7
Molecular Weight: 271.22 g/mol
* For research use only. Not for human or veterinary use.
 
                        
Specification
| CAS No. | 10238-28-5 | 
|---|---|
| Molecular Formula | C11H13NO7 | 
| Molecular Weight | 271.22 g/mol | 
| IUPAC Name | (2R,3R,4S,5R)-2-(4-nitrophenoxy)oxane-3,4,5-triol | 
| Standard InChI | InChI=1S/C11H13NO7/c13-8-5-18-11(10(15)9(8)14)19-7-3-1-6(2-4-7)12(16)17/h1-4,8-11,13-15H,5H2/t8-,9+,10-,11-/m1/s1 | 
| Standard InChI Key | MLJYKRYCCUGBBV-LMLFDSFASA-N | 
| Isomeric SMILES | C1[C@H]([C@@H]([C@H]([C@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | 
| SMILES | C1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | 
| Canonical SMILES | C1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | 
Introduction
Overview of p-Nitrophenyl alpha-D-xylopyranoside
p-Nitrophenyl alpha-D-xylopyranoside is a synthetic compound classified as a xyloside, specifically an alpha-D-xylopyranose derivative where the anomeric hydroxy group is substituted by a 4-nitrophenyl group. This compound has garnered attention in biochemical research due to its utility as a chromogenic substrate for glycosidases, particularly alpha-D-xylosidases. The molecular formula of p-Nitrophenyl alpha-D-xylopyranoside is C
H
NO
, with a molecular weight of 271.22 g/mol .
Safety and Handling
While specific safety data sheets provide detailed handling instructions, general laboratory safety practices should be followed when working with this compound. It is advisable to use personal protective equipment (PPE) such as gloves and goggles.
Applications in Research
p-Nitrophenyl alpha-D-xylopyranoside serves multiple roles in biochemical research:
- 
Enzyme Assays: It acts as a substrate for various glycosidases, enabling researchers to measure enzyme kinetics and activity effectively . 
- 
Carbohydrate Research: The compound is instrumental in synthesizing oligosaccharides, aiding in the exploration of carbohydrate structures and their biological functions . 
- 
Diagnostic Applications: In clinical laboratories, it can be used to detect specific glycosidase deficiencies, contributing to the diagnosis of metabolic disorders . 
- 
Biotechnology: It is utilized in developing biosensors for detecting sugars and other carbohydrates, enhancing sensitivity and specificity . 
- 
Pharmaceutical Development: Understanding the interactions between this compound and glycosidases is crucial for drug formulation and testing . 
Enzymatic Activity Studies
Research has demonstrated that p-Nitrophenyl alpha-D-xylopyranoside undergoes hydrolysis by alpha-D-xylosidases from various sources, including Aspergillus flavus. In studies comparing enzyme activity, it was found that both native enzymes liberated p-nitrophenol and xylose at low concentrations while producing transfer products at higher concentrations .
Structural Analysis
The structure of the products formed during enzymatic reactions has been analyzed using techniques such as NMR spectroscopy and chromatography. For example, products IP-1 and IIP-2 were identified as p-nitrophenyl-4-O-(alpha-D-xylopyranosyl)-alpha-D-xylopyranoside through detailed structural analysis .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight | Role in Research | 
|---|---|---|---|
| p-Nitrophenyl alpha-D-xylopyranoside | C | ||
| H | |||
| NO | |||
| 271.22 g/mol | Substrate for glycosidases | ||
| p-Nitrophenyl beta-D-glucopyranoside | C | ||
| H | |||
| NO | |||
| 301.26 g/mol | Substrate for glucosidases | 
This table illustrates the differences in molecular structure and weight between p-Nitrophenyl alpha-D-xylopyranoside and its beta-D-glucoside counterpart, highlighting their respective roles in enzymatic studies.
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